molecular formula C22H16F3N5O6 B2416357 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 931928-93-7

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2416357
CAS RN: 931928-93-7
M. Wt: 503.394
InChI Key: TZMSONUCRTUWNR-UHFFFAOYSA-N
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Description

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H16F3N5O6 and its molecular weight is 503.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Research on quinazolinone derivatives has shown a wide range of synthetic approaches and medicinal chemistry applications. Studies include the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-ones through reactions involving anthranilamide and isocyanates, showcasing novel synthetic pathways and the potential for pharmacological exploration (J. Chern et al., 1988). Such compounds are part of the broader family of heterocyclic compounds, which include the queried chemical structure and have been the focus of extensive research for their therapeutic potential, especially as antihistaminic agents (V. Alagarsamy et al., 2005).

Pharmacological Applications

The pharmacological investigations of quinazolinone derivatives have shown promising results in various studies. For instance, 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and tested for their H1-antihistaminic activity, revealing potential as new classes of antihistaminic agents with minimal sedation effects (V. Alagarsamy et al., 2005). This research area is highly relevant to the scientific research applications of the compound , demonstrating the potential for novel therapeutic agents derived from quinazolinone and its derivatives.

Analgesic and Anti-inflammatory Activities

Further studies have explored the synthesis of novel 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, with evaluations for analgesic and anti-inflammatory activities. These studies highlight the potential of quinazolinone derivatives in developing new pain management and anti-inflammatory treatments (D. Dewangan et al., 2016).

Antimicrobial and Antiprotozoal Activities

Quinazolinone derivatives have also been investigated for their antimicrobial and antiprotozoal activities. Research on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating the potential for these compounds in treating infectious diseases (N. Patel et al., 2017).

properties

IUPAC Name

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O6/c1-11-26-19(36-28-11)9-30-20(32)12-6-16-17(35-10-34-16)7-15(12)29(21(30)33)8-18(31)27-14-5-3-2-4-13(14)22(23,24)25/h2-7H,8-10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSONUCRTUWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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